1,4-Dideoxy-1,4-iminoallitol
CAS No.: 120576-71-8
Cat. No.: VC21351438
Molecular Formula: C8H4F3NO4
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120576-71-8 |
---|---|
Molecular Formula | C8H4F3NO4 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | (2S,3S,4R)-2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol |
Standard InChI | InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4?,5+,6-/m1/s1 |
Standard InChI Key | RVNSAAIWCWTCTJ-ZPQYLTHOSA-N |
Isomeric SMILES | C1[C@H]([C@H]([C@@H](N1)C(CO)O)O)O |
SMILES | C1C(C(C(N1)C(CO)O)O)O |
Canonical SMILES | C1C(C(C(N1)C(CO)O)O)O |
Introduction
Chemical Structure and Identification
1,4-Dideoxy-1,4-iminoallitol (CAS Number: 120576-71-8) is characterized by a pyrrolidine ring structure with multiple hydroxyl groups. This compound belongs to the iminosugar family, where a nitrogen atom replaces the ring oxygen found in conventional sugars. The systematic name for this compound is (2S,3S,4R)-2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol, reflecting its stereochemical configuration . Other recognized synonyms include 1,4-Dia and 1,4-Dideoxy-1,4-imino-L-allitol, which are commonly used in scientific literature .
The molecular formula for 1,4-dideoxy-1,4-iminoallitol is C₆H₁₃NO₄ with a precise molecular weight of 163.1717 g/mol . Its chemical structure features a five-membered pyrrolidine ring with a nitrogen atom at position 4, with hydroxyl groups strategically positioned to mimic the configuration of natural sugar molecules. This structural arrangement is crucial for its biological activities and interactions with target enzymes.
Key Physical and Chemical Properties
The compound exhibits several notable physical and chemical properties as outlined in Table 1 below:
Property | Value |
---|---|
Molecular Formula | C₆H₁₃NO₄ |
Molecular Weight | 163.1717 g/mol |
Density | 1.492 g/cm³ |
Boiling Point | 448.6°C at 760 mmHg |
Refractive Index | 1.597 |
Flash Point | 258°C |
Vapor Pressure | 6.21E-10 mmHg at 25°C |
Physical State | Solid |
Table 1: Physical and chemical properties of 1,4-dideoxy-1,4-iminoallitol
Synthetic Approaches
Several synthetic strategies have been developed for the preparation of 1,4-dideoxy-1,4-iminoallitol, reflecting its importance in pharmaceutical and biochemical research. These approaches typically focus on achieving stereochemical control to ensure the correct configuration of the hydroxyl groups around the pyrrolidine ring.
Alternative Synthetic Pathways
Related Compounds and Derivatives
1,4-Dideoxy-1,4-iminoallitol belongs to a broader family of iminosugars, many of which share structural similarities but differ in their stereochemical configurations or substituent patterns. Understanding these relationships can provide valuable insights into structure-activity correlations.
Structural Analogs
Several structural analogs of 1,4-dideoxy-1,4-iminoallitol have been described in the literature, including:
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1,4-Dideoxy-1,4-imino-D-arabinitol (DAB-1)
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1,4-Dideoxy-1,4-imino-L-xylitol
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Lentiginosine
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Broussonetine derivatives
Each of these analogs differs in the stereochemical configuration of their hydroxyl groups or the presence of additional substituents, resulting in distinct biological profiles and potential applications .
N-Substituted Derivatives
N-substituted derivatives of 1,4-dideoxy-1,4-iminoallitol have been synthesized to enhance specific properties or to target particular biological activities. These derivatives include N-alkylated and N-benzylated variants, which may exhibit altered solubility, bioavailability, or specificity for target enzymes . The ability to introduce various substituents at the nitrogen position provides a valuable avenue for structural modification and optimization of biological activity.
Research Methodologies and Techniques
The study of 1,4-dideoxy-1,4-iminoallitol and related compounds involves various analytical and synthetic techniques that contribute to our understanding of their properties and potential applications.
Analytical Methods
Several analytical techniques are employed for the characterization and analysis of 1,4-dideoxy-1,4-iminoallitol:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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X-ray crystallography for three-dimensional structural determination
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Infrared spectroscopy for functional group identification
These techniques provide complementary information that collectively contributes to a comprehensive understanding of the compound's structural and physical properties.
Biological Assay Methods
The evaluation of biological activities associated with 1,4-dideoxy-1,4-iminoallitol typically involves various enzymatic assays and cellular studies:
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Glycosidase inhibition assays using purified enzymes
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Cell-based assays to evaluate effects on glycoprotein processing
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Animal models to assess pharmacological effects and potential therapeutic applications
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Structure-activity relationship studies to correlate molecular features with biological outcomes
These methodologies provide crucial insights into the biological relevance and potential therapeutic applications of 1,4-dideoxy-1,4-iminoallitol.
Current Research Trends and Future Directions
Research on 1,4-dideoxy-1,4-iminoallitol continues to evolve, with several emerging trends and potential future directions. The ongoing interest in this compound reflects its importance in both basic research and applied pharmaceutical development.
Synthetic Innovation
Current research trends include the development of more efficient and stereoselective synthetic routes to 1,4-dideoxy-1,4-iminoallitol and its derivatives . These efforts aim to improve accessibility and facilitate structure-activity relationship studies by providing diverse structural analogs. The application of modern synthetic methodologies, including enzymatic approaches and transition metal catalysis, represents a promising direction for future synthetic innovations .
Therapeutic Applications
The exploration of potential therapeutic applications for 1,4-dideoxy-1,4-iminoallitol and related compounds continues to be an active area of research. Emerging applications include the development of pharmacological chaperones for lysosomal storage disorders and the investigation of antiviral properties, particularly against viruses that rely on host glycosidases for viral processing and maturation .
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